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Compound of Interest

Compound Name: 1-methyl-1H-indol-6-amine

Cat. No.: B155859 Get Quote

A Technical Guide to the Physicochemical Properties of 1-methyl-1H-indol-6-amine

Executive Summary
This guide provides a comprehensive technical overview of the core physicochemical

properties of 1-methyl-1H-indol-6-amine (CAS No: 135855-62-8). As a substituted indole, this

compound and its analogs are of significant interest to researchers in medicinal chemistry and

drug discovery, primarily due to the indole scaffold's prevalence in biologically active molecules.

[1][2] Understanding the fundamental properties such as pKa, lipophilicity (logP), and solubility

is a critical prerequisite for rational drug design, enabling prediction of a compound's

pharmacokinetic and pharmacodynamic behavior. This document synthesizes predicted data

with established, field-proven experimental protocols, offering both a data repository and a

practical guide for laboratory characterization.

Introduction: The Significance of a Privileged
Scaffold
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged

scaffold" due to its ability to bind to a wide array of biological targets with high affinity. Its

structural versatility and relative ease of functionalization have led to its incorporation into

numerous approved drugs and clinical candidates, particularly in oncology.[1][3] 1-methyl-1H-
indol-6-amine is a functionalized indole that serves as a valuable building block for

synthesizing more complex molecules. The strategic placement of the 6-amino group provides
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a key vector for chemical modification, while the N-methylation prevents hydrogen bond

donation at the indole nitrogen, which can significantly alter binding modes and metabolic

stability.

A thorough characterization of its physicochemical properties is the first step in unlocking its

potential. These parameters govern everything from initial hit screening and lead optimization

to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Chemical Structure:

IUPAC Name: 1-methyl-1H-indol-6-amine

CAS Number: 135855-62-8[4]

Molecular Formula: C₉H₁₀N₂[4]

Core Physicochemical Profile
The following table summarizes the key physicochemical properties of 1-methyl-1H-indol-6-
amine. It is critical to note that while structural data is confirmed, many of the physicochemical

values for this specific molecule are computationally predicted and await experimental

verification.
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Property Value Data Type
Significance in
Drug Discovery

Molecular Weight 146.19 g/mol Calculated

Influences diffusion

rates and compliance

with drug-likeness

rules (e.g., Lipinski's

Rule of Five).

pKa (strongest basic) 5.15 (Predicted) Predicted

Governs the ionization

state at physiological

pH (7.4), impacting

solubility, receptor

interaction, and

membrane

permeability.

logP 1.95 (Predicted) Predicted

Measures lipophilicity,

a key predictor of

membrane transport,

protein binding, and

metabolic clearance.

[5]

Aqueous Solubility Data not available -

Essential for drug

administration and

bioavailability; low

solubility is a major

challenge in

development.[6]

Melting Point Data not available -

Indicates purity and

the physical state of

the solid form, which

affects handling and

formulation.[7]

Acidity and Basicity (pKa)
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The primary determinant of the acid-base character of 1-methyl-1H-indol-6-amine is the

exocyclic amino group at the C6 position. The lone pair of electrons on this nitrogen atom

makes it a Brønsted-Lowry base. The predicted pKa of 5.15 for its conjugate acid suggests that

at physiological pH (~7.4), the compound will exist predominantly in its neutral, un-ionized form.

This has profound implications:

Causality: A largely neutral state at physiological pH enhances the molecule's ability to cross

lipid bilayer membranes (e.g., the gut wall or blood-brain barrier). However, a complete lack

of ionization can reduce aqueous solubility and may preclude the formation of stable salt

forms for formulation.

Lipophilicity (logP)
The partition coefficient (logP) is the ratio of a compound's concentration in a nonpolar solvent

(typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. The

predicted logP of 1.95 indicates that 1-methyl-1H-indol-6-amine is moderately lipophilic,

favoring the organic phase over the aqueous phase by a factor of nearly 100:1.

Expertise: This level of lipophilicity is often considered a good starting point in drug

discovery. It is high enough to facilitate membrane permeation but not so high as to cause

potential issues with metabolic instability (cytochrome P450 binding) or poor aqueous

solubility.

Anticipated Spectroscopic Characterization
While public spectral data for this specific isomer is scarce, its structure allows for the

prediction of key features that would confirm its identity.

¹H NMR: One would expect to see distinct signals for the N-methyl group (a singlet around

3.7 ppm), the amine protons (a broad singlet), and several doublets and triplets in the

aromatic region (6.5-7.5 ppm) corresponding to the protons on the indole ring system.

Mass Spectrometry: The primary confirmation would be the molecular ion peak (M+) in a

high-resolution mass spectrum, corresponding to the calculated exact mass of 146.0844 Da.

Infrared (IR) Spectroscopy: Key vibrational stretches would include a distinct N-H stretch for

the primary amine (~3300-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and
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aromatic C=C double bond stretches (~1450-1600 cm⁻¹).

Experimental Methodologies
The trustworthiness of physicochemical data hinges on robust and well-validated experimental

protocols. The following sections detail the gold-standard methodologies for determining the

key properties of 1-methyl-1H-indol-6-amine.

General Workflow for Physicochemical Characterization
A logical experimental flow ensures that each measurement is made on a well-characterized

and pure sample, preventing confounding results.

Sample Preparation & Purity

Physicochemical Profiling

Synthesis of
1-methyl-1H-indol-6-amine

Purification
(e.g., Chromatography)

Purity & Identity Check
(LC-MS, NMR)

Melting Point
Determination

Aqueous Solubility
(Shake-Flask)

Lipophilicity
(logP Shake-Flask)

pKa
(Potentiometric or UV)

Click to download full resolution via product page

Caption: Overall workflow for physicochemical characterization.
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Melting Point Determination (Capillary Method)
Principle: The melting point provides a quick, reliable indication of a compound's purity. Pure

crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities depress

and broaden this range.[8]

Protocol:

Sample Preparation: Ensure the sample is completely dry and finely powdered.

Capillary Loading: Gently tap the open end of a capillary tube into the sample powder. Invert

the tube and tap it on a hard surface or drop it down a long glass tube to pack the solid into

the closed end to a height of 2-3 mm.[9]

Apparatus Setup: Place the loaded capillary into the heating block of a melting point

apparatus (e.g., a Mel-Temp).[7][10]

Approximate Determination: Heat the sample rapidly to find a rough estimate of the melting

point. Allow the apparatus to cool.

Accurate Determination: Using a fresh sample, heat rapidly to within 20°C of the

approximate melting point. Then, reduce the heating rate to 1-2°C per minute to ensure

thermal equilibrium.[9]

Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and

the temperature at which the entire sample becomes a clear liquid (T2). The melting range is

reported as T1 - T2.
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Powdered Sample

2. Pack 2-3 mm
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3. Place in
Apparatus

4. Heat Slowly
(1-2°C / min)

5. Record T1
(First liquid drop)

6. Record T2
(All liquid)

Result:
Melting Range (T1-T2)
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Caption: Step-by-step workflow for melting point determination.

Aqueous Solubility (Shake-Flask Method)
Principle: This is the gold-standard method for determining thermodynamic solubility.[11] It

measures the equilibrium concentration of a compound in a saturated solution after an

extended incubation period.
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Protocol:

System Preparation: Prepare a buffer solution of the desired pH (e.g., Phosphate-Buffered

Saline, pH 7.4).

Sample Addition: Add an excess amount of the solid compound to a vial containing the

buffer. The goal is to create a suspension that remains present throughout the experiment.

[12][13]

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-

controlled environment (e.g., 25°C). Agitate for a prolonged period (typically 24-48 hours) to

ensure the system reaches equilibrium.[14]

Phase Separation: After equilibration, separate the undissolved solid from the solution. This

is a critical step and is typically achieved by centrifugation at high speed, followed by careful

removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

[6][14]

Quantification: Accurately dilute the clear supernatant with a suitable solvent. Determine the

concentration of the compound using a validated analytical method, such as UV-Vis

spectrophotometry or LC-MS, against a standard calibration curve.[12]

Calculation: The measured concentration is reported as the compound's solubility in that

medium (e.g., in µg/mL or µM).
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Caption: Workflow for the shake-flask solubility assay.

Lipophilicity (logP Shake-Flask Method)
Principle: This direct method measures the partitioning of a compound between two immiscible

liquid phases, n-octanol and water, and is considered the benchmark for logP determination.

[15]

Protocol:
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Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by

mixing them vigorously and allowing the layers to separate. This prevents volume changes

during the experiment.

Sample Preparation: Prepare a stock solution of the compound in one of the phases (e.g., n-

octanol).

Partitioning: In a vial, combine equal volumes of the pre-saturated n-octanol and pre-

saturated water. Add a small aliquot of the compound's stock solution.

Equilibration: Vortex the mixture vigorously for several minutes to facilitate partitioning, then

centrifuge for 10-15 minutes to ensure complete separation of the two layers.[16]

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration

of the compound in the n-octanol layer (C_oct) and the water layer (C_aq) using a suitable

analytical method like HPLC-UV.[17]

Calculation: The partition coefficient, P, is the ratio of the concentrations. The logP is the

base-10 logarithm of this value:

P = C_oct / C_aq

logP = log₁₀(P)
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Caption: Workflow for logP determination via the shake-flask method.

Stability and Handling
Chemical Stability
Aromatic amines and indoles can be susceptible to degradation via oxidation and light.

Therefore, it is recommended that 1-methyl-1H-indol-6-amine be stored in a cool, dark place

under an inert atmosphere (e.g., argon or nitrogen) to maximize its shelf life.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b155859?utm_src=pdf-body-img
https://www.benchchem.com/product/b155859?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety and Hazard Information
According to the Globally Harmonized System (GHS) classifications, 1-methyl-1H-indol-6-
amine presents the following hazards[4]:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H318: Causes serious eye damage.

H335: May cause respiratory irritation.

Handling Recommendations:

Always handle this compound in a well-ventilated chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves,

and chemical safety goggles.[18]

Avoid inhalation of dust or vapors.

In case of contact with eyes, rinse cautiously with water for several minutes and seek

immediate medical attention.[19]

Wash hands thoroughly after handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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